Cas no 38966-21-1 (Aphidicolin)
Aphidicolin is a DNA polymerase α And δ Inhibitors prevent cell mitosis by interfering with the activity of DNA polymerase Conclusion: aphidicolin is an antibiotic derived from Cephalosporium aphidicola, which can inhibit cellular DNA synthesis and herpes simplex virus growth Conclusion: aphidicolin has anti orthopoxvirus activity and can enhance the induction of apoptosis by arabinoside
Aphidicolin structure
Aphidicolin Properties
Names and Identifiers
-
- (+)-Aphidicolin
- (+)-Aphidicolin (NSC234714, BRN4689958, ICI69653 )
- ALLOPHYCOCYANIN
- Aphidicolin
- 9-dimethanol,tetradecahydro-3,9-11a-methano-11ah-cyclohepta(a)naphthalene-4
- APC
- Apchidicolin
- Aphidicholin
- Aphidicolin from Nigrospora sphaerica
- aphidocolin
- ICI 69653
- NSC 234714
- NSC234714
- MLS000069677
- 192TJ6PP19
- SMR000058538
- 8,11
- Opera_ID_1321
- HMS3402H20
- (+/-)-Aphidicolin
- KBio2_002726
- 6,13-di(hydroxymethyl)-2,6-dimethyl-(1S,2S,5R,6R,7R,10S,12R,13R)-tetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol(Aphidicolin)
- KBio3_000316
- CBiol_001873
- 6,13-di(hydroxymethyl)-2,6-dimethyl-(1S,2S,5R,6R,7R,10S,12R,13R)-tetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol (Aphidicolin)
- (1S,2S,5R,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol
- (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-Tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-8,11a-methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol
- 2ZE
- 9,15-CYCLO-C,18-DINOR-14,15-SECOANDROSTANE-4,17-DIMETHANOL, 3,17-DIHYDROXY-4-METHYL-, (3.ALPHA.,4.ALPHA.,5.ALPHA.,17.ALPHA.)-
- BSPBio_001438
- SCHEMBL183956
- (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-4,9-bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthale
- AKOS027470273
- Aphidicolin - CAS 38966-21-1
- SMP1_000025
- Bio1_000648
- ACon0_000080
- HMS1361H20
- HY-N6733
- CCG-208640
- 6B3F8QW8TU
- Bio1_001137
- 69926-98-3
- Rel-(3R,4R,4aR,6aS,8R,9R,11aS,11bS)-4,9-bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalene-3,9-diol
- UNII-6B3F8QW8TU
- MFCD00083214
- Aphidicolin from Nigrospora sphaerica, >=98% (HPLC), powder
- HB3690
- CCRIS 1783
- Bio2_000158
- HMS1791H20
- 9,15-Cyclo-C,18-dinor-14,15-secoandrostane-4,17-dimethanol, 3,17-dihydroxy-4-methyl-, (3alpha,4alpha,5alpha,17alpha)-
- KBio2_005294
- 8,11a-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol, tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3S,4R,4aR,6aS,8R,9R,11aS,11bS)-
- AT25347
- 8,11a-Methano-11ah-cyclohepta(a)naphthalene-4,9-dimethanol, tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-rel-
- ACon1_000511
- 4B15B386-8738-48FE-80DB-5BA3406098DD
- Bio2_000638
- Aphidicolin, analytical standard
- 8,11a-Methano-11aH-cyclohepta(a)naphthalene-4,9-dimethanol, tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3R-(3-alpha,4-alpha,4a-alpha,6a-beta,8-beta,9-beta,11a-beta,11b-beta))-
- APHIDICOLIN [MI]
- NCGC00023142-05
- Aphidicolin, (+/-)-
- 6,13-di(hydroxymethyl)-2,6-dimethyl-(1S,2S,5R,6R,7R)-tetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol
- KBioGR_000158
- NSC-234714
- 38966-21-1
- DTXSID5036711
- 8,11A-METHANO-11AH-CYCLOHEPTA(A)NAPHTHALENE-4,9-DIMETHANOL, TETRADECAHYDRO-3,9-DIHYDROXY-4,11B-DIMETHYL-, (3R,4R,4AR,6AS,8R,9R,11AS,11BS)-
- Q27453425
- bis(hydroxymethyl)-dimethyl-[?]diol
- NCGC00023142-04
- CHEBI:2766
- UNII-192TJ6PP19
- CS-0033151
- NCGC00023142-06
- BA162709
- KBio2_000158
- (1S,2S,5R,6R,7R,10S,12R,13R)-6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.0[1,10].0[2,7]]hexadecane-5,13-diol
- Bio1_000159
- BDBM50090910
- (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-4,9-bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalene-3,9-diol
- HMS1989H20
- ICI-69653
- (3alpha,4alpha,5alpha,17alpha)-3,17-dihydroxy-4-methyl-9,15-cyclo-C,18-dinor-14,15-secoandrostane-4,17-dimethanol
- KBioSS_000158
- CHEMBL29711
- BCBcMAP01_000163
- ne-3,9-diol
- IDI1_033908
- 3alpha,16,17,18-tetrahydroxyaphidicolone
- C20H34O4
- aphidicolin
- BRN 4689958
- KBio3_000315
- cid_457964
- A-Methano-11aH-cyclohepta[a]naphthalene-4,9-dimethanol,tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-
- MEGxm0_000277
- NCGC00023142-03
- DTXSID80860563
- FT-0622444
- 6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol
- 8,9-dimethanol, tetradecahydro-3,9-dihydroxy-4,11b-dimethyl-, (3R-(3.alpha., 4.alpha.,4a.alpha.,6a.beta.,8.beta.,9.beta.,11a.beta.,11b.beta.))-
- AS-75222
- AKOS030242058
- (3-alpha,4-alpha,5-alpha,17-alpha)-3,17-Dihydroxy-4-methyl-9,15-cyclo-C,18-dinor-14,15-secoandrostane-4,17-dimethanol
- NS00011827
- 6,13-BIS(HYDROXYMETHYL)-2,6-DIMETHYLTETRACYCLO[10.3.1.0(1),(1)?.0(2),?]HEXADECANE-5,13-DIOL
- CHEMBL2006768
- 4,9-bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalene-3,9-diol
- MLSMR
- Aphidicolane-3alpha,16,17,18-tetraol
- BRD-K85140930-001-12-7
- (3R,4R,4aR,6aS,8R,9R,11aS,11bS)-4,9-bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthale ne-3,9-diol
- DA-59422
- NOFOAYPPHIUXJR-APNQCZIXSA-N
- +Expand
-
- MFCD00083214
- NOFOAYPPHIUXJR-APNQCZIXSA-N
- 1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13-,14+,15-,16+,17-,18-,19-,20-/m0/s1
- O([H])[C@]1(C([H])([H])O[H])C([H])([H])C([H])([H])[C@]23C([H])([H])[C@@]1([H])C([H])([H])[C@]2([H])C([H])([H])C([H])([H])[C@@]1([H])[C@](C([H])([H])[H])(C([H])([H])O[H])[C@@]([H])(C([H])([H])C([H])([H])[C@]31C([H])([H])[H])O[H]
Computed Properties
- 338.24600
- 4
- 4
- 2
- 338.24571
- 24
- 524
- 0
- 8
- 0
- 0
- 0
- 1
- 2.5
- 0
- 80.9
Experimental Properties
- 2.08580
- 80.92000
- 13,734
- 1.4434 (estimate)
- Soluble in DMSO or methanol. Insoluble in water. Store solutions at -20°
- 394.61°C (rough estimate)
- 227-233 ºC (ethyl acetate )
- 87℃
- Insuluble (4.7E-3 g/L) (25 ºC),
- White crystals.
- Not determined.
- Sensitive to light
- D27 +12° (c = 1 in methanol)
- 1.22±0.1 g/cm3 (20 ºC 760 Torr),
Aphidicolin Price
Aphidicolin Suppliers
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(CAS:38966-21-1)
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(CAS:38966-21-1)
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:38966-21-1)
TANG SI LEI
15026964105
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Aphidicolin Related Literature
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1. Studies in terpenoid biosynthesis. Part 39. The stereochemistry of the relationship between substrate and oxidant in the hydroxylation of aphidicolin at C-18 by Cephalosporium aphidicolaJames R. Hanson,Peter B. Hitchcock,Andrew G. Jarvis,Arnold H. Ratcliffe J. Chem. Soc. Perkin Trans. 1 1992 2079
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2. Oxidation of aphidicolin and its conversion into 19-noraphidicolan-16β-olJohn F. Gordon,James R. Hanson,Andrew G. Jarvis,Arnold H. Ratcliffe J. Chem. Soc. Perkin Trans. 1 1992 3019
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3. The structure and absolute configuration of the antibiotic aphidicolin: a tetracyclic diterpenoid containing a new ring systemWilliam Dalziel,Barrie Hesp,Karen M. Stevenson,John A. J. Jarvis J. Chem. Soc. Perkin Trans. 1 1973 2841
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4. Aphidicolin synthetic studies: a stereocontrolled end gameCarmelo J. Rizzo,Amos B. Smith J. Chem. Soc. Perkin Trans. 1 1991 969
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5. Studies in terpenoid biosynthesis. Part 32. The incorporation of aphidicolan-16-ene and aphidicolon-16β-ol into the diterpenoid aphidicolin by the fungus Cephalosporium aphidicolaMark J. Ackland,James R. Hanson,Boon Leng Yeoh,Arnold H. Ratcliffe J. Chem. Soc. Perkin Trans. 1 1985 2705
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6. Studies in terpenoid biosynthesis. Part 38. The role of an 16β,17-epoxyaphidicolane in the minor biosynthetic pathway leading to aphidicolinMark J. Ackland,John F. Gordon,James R. Hanson,Arnold H. Ratcliffe J. Chem. Soc. Perkin Trans. 1 1988 2009
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7. Studies in terpenoid biosynthesis. Part 30. The acetate and mevalonate labelling patterns of the diterpenoid, aphidicolinMark J. Ackland,James R. Hanson,Arnold H. Ratcliffe J. Chem. Soc. Perkin Trans. 1 1984 2751
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8. X-Ray crystallographic determination of the structure of the antibiotic aphidicolin: a tetracyclic diterpenoid containing a new ring systemK. M. Brundret,W. Dalziel,B. Hesp,J. A. J. Jarvis,S. Neidle J. Chem. Soc. Chem. Commun. 1972 1027
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9. Active site mapping in a methyl group hydroxylation in aphidicolin biosynthesisJohn F. Gordon,James R. Hanson,Arnold H. Ratcliffe J. Chem. Soc. Chem. Commun. 1988 6
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10. Studies in terpenoid biosynthesis. Part 35. Biosynthetic sequences leading to the diterpenoid aphidicolin in Cephalosporium aphidicolaMark J. Ackland,John F. Gordon,James R. Hanson,Boon Leng Yeoh,Arnold H. Ratcliffe J. Chem. Soc. Perkin Trans. 1 1988 1477
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(CAS:38966-21-1)Aphidicolin
99%
5mg
507.0